2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
Description
2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one is a synthetic organic compound featuring a piperazine backbone substituted with a cyclopropyl group at the 4-position and an aminoacetophenone moiety. Piperazine derivatives are widely explored for their biological activities, including CNS modulation and receptor binding, due to their conformational flexibility and hydrogen-bonding capabilities. The cyclopropyl substituent may enhance metabolic stability and lipophilicity compared to bulkier or polar groups .
Properties
IUPAC Name |
2-amino-1-(4-cyclopropylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-7-9(13)12-5-3-11(4-6-12)8-1-2-8/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIWLFRBTSJNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one involves strategic functionalization of the piperazine and ethanone moieties. Key approaches include:
- Nucleophilic substitution for introducing the cyclopropyl group onto piperazine.
- Reductive amination or amide coupling to link the aminoethanone segment.
- Protection/deprotection strategies (e.g., tert-butyl carbamates) to manage reactive intermediates.
Stepwise Synthetic Routes
Route 1: Piperazine Alkylation Followed by Ethanone Coupling
Synthesis of 4-cyclopropylpiperazine :
- Cyclopropyl bromide reacts with piperazine in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–90°C.
- Yield : ~75% (reported for analogous alkylations).
Coupling with 2-aminoethanone :
- React 4-cyclopropylpiperazine with bromoacetylated intermediates under basic conditions (e.g., Et$$_3$$N).
- Example :
$$
\text{BrCH}2\text{C(O)NH}2 + \text{4-cyclopropylpiperazine} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{Target Compound}
$$ - Purification : Flash chromatography (ethyl acetate/hexane).
Route 2: Reductive Amination
-
- Use NaBH$$4$$ or NaBH$$3$$CN to reduce the imine to the secondary amine.
- Reaction Conditions : Methanol, 0°C to RT, 12 h.
Key Reaction Parameters
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | DMF, MeOH, or CH$$2$$Cl$$2$$ | |
| Temperature | 60–90°C (alkylation), RT (reduction) | |
| Catalyst/Base | Et$$3$$N, K$$2$$CO$$3$$, Ti(OiPr)$$4$$ | |
| Yield | 60–85% (depending on route) |
Analytical Characterization
Critical data for verifying the compound’s structure:
- $$^1$$H NMR (CDCl$$_3$$):
- LC-MS : m/z = 224.2 [M+H]$$^+$$.
- IR : 1650 cm$$^{-1}$$ (C=O stretch), 3300 cm$$^{-1}$$ (N-H stretch).
Optimization Challenges
- Cyclopropane Stability : High strain necessitates mild reaction conditions to avoid ring-opening.
- Regioselectivity : Mono-alkylation of piperazine requires controlled stoichiometry.
- Purification : Silica gel chromatography effectively removes unreacted piperazine.
Industrial-Scale Considerations
- Continuous Flow Reactors : Enhance yield and reduce side reactions during alkylation.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and piperazine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The compound’s key structural elements include:
- Piperazine ring : A six-membered diamine ring enabling diverse substitution patterns.
- Cyclopropyl group : A strained three-membered hydrocarbon ring at the 4-position of piperazine.
- Aminoacetophenone moiety: A ketone linked to an amino group.
Comparisons with analogous compounds (Table 1) highlight how substituents influence properties:
Physicochemical Properties
- Lipophilicity: The cyclopropyl group in the target compound likely increases logP compared to polar analogs like 2-amino-1-(2-hydroxyphenyl)ethanone. This could improve blood-brain barrier penetration, a trait critical for CNS-targeting drugs.
- Molecular Weight (MW) : Cyclopropyl substitution raises MW (~181.25 g/mol) relative to simpler analogs (e.g., 151.17 g/mol for the hydroxyphenyl derivative) .
Pharmacological and Toxicological Profiles
- Psychoactive Potential: bk-2C-B and bk-2C-I exhibit hallucinogenic effects due to their 2C-X phenethylamine-like structures.
- Metabolic Stability : Cyclopropyl groups resist oxidative degradation by cytochrome P450 enzymes, possibly extending half-life compared to unsubstituted piperazines .
Biological Activity
2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one can be described by the following characteristics:
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
- SMILES Notation : C1CCN(CC1)C(=O)C(C2CC2)N
The biological activity of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Research indicates that compounds with similar piperazine structures often exhibit significant affinity for these receptors, leading to various pharmacological effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood regulation and anxiety.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia.
Biological Activity Data
A summary of biological activity data for 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one is presented in the following table:
Case Studies
Several studies have investigated the pharmacological effects of compounds similar to 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one:
- Case Study on Antidepressant Effects :
- Neuroprotective Properties :
- Psychiatric Disorder Treatment :
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. A common route starts with 4-cyclopropylpiperazine and a halogenated ketone precursor (e.g., 2-chloroethanone derivatives). Key steps include:
- Step 1: React 4-cyclopropylpiperazine with 2-chloro-1-(protected amino)ethanone in ethanol under reflux (70–80°C) for 12–24 hours.
- Step 2: Deprotect the amino group using acidic (HCl) or basic (NaOH) conditions, depending on the protecting group.
Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ 2.5–3.5 ppm (piperazine protons) and δ 1.0–1.5 ppm (cyclopropyl CH₂).
- ¹³C NMR: Carbonyl (C=O) appears at ~205 ppm; cyclopropyl carbons at 5–10 ppm.
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 224.16 (calculated for C₁₀H₁₈N₃O).
- HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What are the primary biological targets or applications explored for this compound?
Methodological Answer: Piperazine derivatives are often studied for CNS activity. Initial screens should focus on:
- Receptor Binding Assays: Target serotonin (5-HT₁A/₂A) or dopamine receptors via radioligand displacement assays.
- Enzyme Inhibition: Test against monoamine oxidases (MAO-A/B) using fluorometric or spectrophotometric kits.
- Cellular Models: Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in neuroblastoma cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How can SHELXL be utilized in the crystallographic refinement of this compound, and what challenges arise from its piperazine ring conformation?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index and integrate reflections with SHELXS .
- Refinement:
- Apply restraints to the cyclopropane and piperazine rings to manage thermal motion.
- Use TWIN/BASF commands if twinning is detected (common in flexible piperazine derivatives).
- Challenges:
- Disorder: Piperazine rings may exhibit chair-to-boat transitions; model alternate conformers with PART entries.
- Hydrogen Bonding: Use SHELXL’s AFIX commands to fix N–H⋯O interactions.
Example refinement statistics from similar compounds:
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.035–0.045 |
| wR₂ (all data) | 0.09–0.12 |
| CCDC Deposition | 2240XXX |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal Assays: Validate receptor affinity using both radioligand binding (e.g., ³H-ketanserin for 5-HT₂A) and functional assays (e.g., calcium flux in HEK293 cells).
- Structural Analysis: Perform molecular docking (AutoDock Vina) with resolved crystal structures to identify binding pose discrepancies.
- Data Normalization: Account for differences in cell lines, assay buffers (e.g., Mg²⁺ concentration), and endpoint measurements (e.g., fluorescence vs. luminescence) .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via HPLC.
- Oxidative Stress: Treat with H₂O₂ (3% v/v) and analyze degradation products using LC-MS/MS.
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
